Product packaging for Genistein 7-Sulfate Sodium Salt(Cat. No.:)

Genistein 7-Sulfate Sodium Salt

Cat. No.: B12385275
M. Wt: 372.3 g/mol
InChI Key: SYLBIYUBFYJFDV-UHFFFAOYSA-M
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Description

Significance of Isoflavone (B191592) Conjugates in Biological Systems Research

The chemical form of isoflavones significantly influences their absorption and biological activity. nih.govresearchgate.net Glucose-conjugated isoflavones, for example, are highly polar and not easily absorbed by the intestine. nih.govresearchgate.net The metabolism of isoflavones by gut microbiota and subsequent conjugation in the liver and intestines are critical steps that determine their ultimate impact on the body. nih.gov

Role of Genistein (B1671435) 7-Sulfate as a Major Phase II Metabolite of Genistein

After ingestion, genistein undergoes extensive phase II metabolism in the intestine and liver, where it is primarily converted into glucuronide and sulfate (B86663) conjugates. nih.govnih.gov Genistein 7-Sulfate is one of the major metabolites formed during this process. nih.gov Studies have shown that after consuming soy products, the concentration of genistein aglycone in the plasma is very low, while its conjugated metabolites, including sulfates, are found in much higher concentrations. nih.govnih.gov

Conceptual Framework for Studying Conjugated Isoflavone Bioactivity

The study of conjugated isoflavones like Genistein 7-Sulfate requires a nuanced conceptual framework. It is no longer sufficient to assume that only the parent aglycone is active. Researchers now consider several possibilities:

Direct Bioactivity: The conjugated forms may possess their own unique biological activities, which could differ from the aglycone.

Pro-drug Activity: Conjugates may act as a circulating reservoir, being transported to target tissues where they are deconjugated by enzymes like sulfatases, releasing the active aglycone locally. nih.gov

Altered Receptor Binding: The addition of a sulfate group can alter the molecule's ability to bind to cellular receptors, such as estrogen receptors.

For instance, some research indicates that Genistein 7-Sulfate can reduce the activity of estrogen agonists in certain breast cancer cells. medchemexpress.commedchemexpress.comcaltagmedsystems.co.uk

Overview of Research Trajectories for Sulfated Isoflavones

Current and future research on sulfated isoflavones, including Genistein 7-Sulfate, is exploring several key areas:

Cancer Research: Investigating the potential role of sulfated metabolites in cancer prevention and therapy. nih.gov This includes studying their effects on cell proliferation, apoptosis, and hormone receptor modulation in various cancer cell lines. nih.govyoutube.com

Cardiovascular Health: Examining the influence of isoflavone metabolites on cardiovascular disease markers. mdpi.com

Bone Health: Assessing the potential of these compounds in preventing osteoporosis, particularly in postmenopausal women. nih.govjst.go.jp

Anti-inflammatory and Antioxidant Effects: Characterizing the anti-inflammatory and antioxidant properties of sulfated isoflavones. youtube.com

Neuroprotection: Exploring the potential neuroprotective effects of isoflavone metabolites. researchgate.net

These research trajectories aim to provide a more complete picture of how the body processes and utilizes isoflavones, moving beyond a simplistic focus on the parent compounds.

Data Tables

Table 1: Chemical Properties of Genistein 7-Sulfate

PropertyValue
Molecular FormulaC15H10O8S
Molecular Weight350.3 g/mol
CAS Number182322-62-9

Source: PubChem CID 10291508 nih.gov

Table 2: Chemical Properties of Genistein 7-Sulfate Sodium Salt

PropertyValue
Molecular FormulaC₁₅H₉NaO₈S
Molecular Weight372.28 g/mol
Purity≥95%

Source: MuseChem musechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9NaO8S B12385275 Genistein 7-Sulfate Sodium Salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H9NaO8S

Molecular Weight

372.3 g/mol

IUPAC Name

sodium;[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl] sulfate

InChI

InChI=1S/C15H10O8S.Na/c16-9-3-1-8(2-4-9)11-7-22-13-6-10(23-24(19,20)21)5-12(17)14(13)15(11)18;/h1-7,16-17H,(H,19,20,21);/q;+1/p-1

InChI Key

SYLBIYUBFYJFDV-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

Biosynthesis and Enzymatic Formation of Genistein 7 Sulfate

Sulfotransferase (SULT) Enzymes Involved in Genistein (B1671435) Sulfation

The enzymatic catalysis of genistein sulfation is carried out by a family of cytosolic enzymes known as sulfotransferases (SULTs). griffith.edu.aunih.gov Several isoforms within this family have been identified as having activity towards genistein, with varying efficiencies and regioselectivity.

Research using human liver cytosol and recombinant human SULT isoforms has identified several key enzymes in the sulfation of genistein:

SULT1A1 : This isoform is considered the principal enzyme responsible for the 7-position-preferential sulfation of genistein in the human liver. nih.gov Studies show that genistein sulfation activity in the human gastrointestinal tract correlates significantly with the activity of the SULT1A family. nih.gov Genistein is also known to be a potent inhibitor of SULT1A1. nih.gov

SULT1E1 : This estrogen sulfotransferase also demonstrates activity towards genistein. While SULT1A1 is more dominant in monosulfation, SULT1E1 is highly efficient in catalyzing the formation of genistein disulfates from its monosulfated forms. nih.gov It exhibits similar catalytic efficiency for sulfation at both the 7- and 4'-positions. nih.gov

SULT2A1 : This enzyme is expressed in the human liver and small intestine. nih.govuniprot.org Research suggests that SULT2A1 plays a significant role in the sulfation of genistein within the small intestine. nih.gov Genistein has been shown to induce the expression of SULT2A1 in Caco-2 cells, a model for the human intestine. nih.gov

SULT1A3 : This isoform has shown some activity towards the 4'-sulfation of genistein but notably lacks activity for 7-sulfation. nih.gov

Kinetic analyses of recombinant human SULT enzymes have provided quantitative insights into their efficiency and substrate affinity for genistein. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), while the catalytic efficiency is given by the kcat/Km ratio.

Studies have revealed that SULT1A1 has a high affinity for genistein, with Km values for its monosulfation being very similar to those observed in human liver cytosol (approximately 0.52 µM). nih.gov The catalytic efficiency (kcat/Km) of SULT1A1 for the 7-sulfation of genistein is 8.8-fold higher than for its 4'-sulfation, highlighting its regioselectivity. nih.gov In contrast, SULT1E1 shows similar efficiency for sulfating both positions. nih.gov It is also the most efficient at converting genistein monosulfates into genistein 7,4'-disulfate. nih.gov

Kinetic Parameters of Recombinant Human SULTs for Genistein Sulfation

This table presents the kinetic parameters for the formation of genistein monosulfates and disulfate by different human sulfotransferase (SULT) isoforms. Data is derived from Nakano et al. (2004). nih.gov

EnzymeProduct FormedSubstrateKm (μM)kcat (nmol/min/mg)kcat/Km (ml/min/mg)
SULT1A1Genistein 7-SulfateGenistein0.520.891.71
Genistein 4'-SulfateGenistein0.520.100.19
SULT1E1Genistein 7-SulfateGenistein1.11.070.97
Genistein 4'-SulfateGenistein1.21.281.07
Genistein 7,4'-DisulfateGenistein 7-Sulfate1.31.200.92

Subcellular Localization of Sulfation Pathways in Research Models

Sulfation is a cytosolic process. The SULT enzymes responsible for metabolizing genistein are located in the cytosol, which is the liquid component within cells. griffith.edu.aunih.govnih.gov This localization is distinct from other enzyme systems that might be membrane-bound within organelles like the endoplasmic reticulum or mitochondria. Cell fractionation studies confirm that sulfotransferase activity for xenobiotics occurs in the cytosolic fraction of cells, particularly in key metabolic tissues such as the liver and the enterocytes of the intestinal wall. nih.govmdpi.com

Cofactor Requirements for Enzymatic Sulfation

The enzymatic reaction catalyzed by all sulfotransferases is critically dependent on a universal sulfate (B86663) group donor molecule. This essential cofactor is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). rndsystems.comnih.govnih.gov During the reaction, SULT enzymes transfer the sulfonate group (SO3-) from PAPS to a hydroxyl group on the genistein substrate, yielding the sulfated genistein metabolite and adenosine (B11128) 3',5'-bisphosphate (PAP). nih.gov The availability of PAPS within the cell can be a rate-limiting factor for sulfation processes.

Comparative Analysis of Sulfation versus Glucuronidation of Genistein

While sulfation is a significant metabolic pathway for genistein, it coexists and often competes with glucuronidation, another major Phase II conjugation reaction.

In humans, glucuronidation is generally the more dominant pathway for genistein metabolism. nih.gov Analysis of human plasma shows that approximately 78% of genistein is present as glucuronides, while about 20% exists as sulfates. nih.gov Similarly, in urine, glucuronides account for roughly 86% of excreted genistein metabolites, with sulfates making up around 13%. nih.gov

However, the balance between these two pathways can be influenced by factors such as the availability of cofactors (PAPS for sulfation, UDPGA for glucuronidation) and the expression levels of the respective enzymes (SULTs and UGTs). In animal models deficient in UGT1A enzymes, a more than 100-fold increase in genistein sulfate concentrations was observed, indicating that the sulfation pathway can compensate significantly when glucuronidation is impaired. nih.gov

The two pathways also exhibit different positional preferences on the flavonoid structure. A study on flavonoid metabolism in mouse liver found that sulfation is regioselective for the 7-OH and 4'-OH positions, whereas glucuronidation is limited to the 7-OH and 3-OH positions. nih.gov This means that Genistein 7-Sulfate is a product of sulfation, a pathway that directly targets the 7-position hydroxyl group. nih.govnih.gov

Comparison of Genistein Sulfation and Glucuronidation

This table provides a comparative overview of the two primary Phase II metabolic pathways for genistein.

FeatureSulfationGlucuronidation
Primary Enzyme FamilySulfotransferases (SULTs)UDP-Glucuronosyltransferases (UGTs)
CofactorPAPS (3'-phosphoadenosine-5'-phosphosulfate)UDPGA (Uridine 5'-diphospho-glucuronic acid)
Subcellular LocationCytosolEndoplasmic Reticulum (microsomal)
Prevalence in HumansSecondary pathway; accounts for ~13-20% of metabolites. nih.govPrimary pathway; accounts for ~78-86% of metabolites. nih.gov
Positional PreferenceTargets 7-OH and 4'-OH positions. nih.govnih.govTargets 7-OH and 3-OH positions. uef.finih.gov
Apparent Half-life (Urinary)~4.5 hours for genistein sulfate. nih.gov~6.0 hours for genistein glucuronide. nih.gov

Metabolism and Deconjugation Dynamics of Genistein 7 Sulfate

Sulfatase-Mediated Hydrolysis of Genistein (B1671435) 7-Sulfate

The conversion of Genistein 7-Sulfate back to its biologically active form, genistein, is primarily facilitated by sulfatase enzymes. This hydrolytic process is a critical step in determining the local bioavailability and subsequent physiological effects of genistein in various tissues.

Identification and Characterization of Relevant Sulfatase Enzymes

Sulfatases are a ubiquitous class of enzymes responsible for hydrolyzing sulfate (B86663) esters from a wide range of substrates, including steroids, carbohydrates, and flavonoids like genistein. nih.gov These enzymes are found in all biological domains and play crucial roles in cellular processes such as hormone regulation and steroid metabolism. nih.gov While specific sulfatases acting on Genistein 7-Sulfate are not always individually identified in studies, the general enzymatic activity is well-documented. For instance, preparations from Helix pomatia are commonly used in laboratory settings to hydrolyze isoflavone (B191592) conjugates, as they contain both glucuronidase and sulfatase activities. psu.edu

Research has also explored the potential of bacterial sulfatases. A putative sulfatase from Pedobacter yulinensis was expressed and characterized, demonstrating activity on aromatic sulfated substrates. nih.gov Such findings open avenues for understanding the role of gut microbiota in the deconjugation of dietary isoflavone sulfates. Interestingly, some studies have reported that enzymes assumed to be sulfatases can also hydrolyze phosphate (B84403) analogs of isoflavones, such as genistein 7-O-phosphate, highlighting the need for careful characterization of enzyme specificity. researchgate.net

Conditions Influencing Deconjugation Rates in Experimental Systems

The rate of deconjugation of Genistein 7-Sulfate is influenced by several factors in experimental settings. The pH of the environment is a critical determinant, with sulfatases generally exhibiting optimal activity within a specific pH range. For example, a sulfatase from Pedobacter yulinensis was found to be most active at a neutral pH of 7. nih.gov

The presence of co-factors can also modulate sulfatase activity. The same Pedobacter yulinensis sulfatase was shown to utilize calcium as a co-factor for the hydrolysis of certain substrates. nih.gov Furthermore, the substrate concentration itself can affect the reaction rate, as observed in the metabolism of genistein to its sulfate conjugates in T47D cell lysates, where a significant decline in the formation rate of sulfates was seen when the genistein concentration was increased. nih.gov

Interconversion Pathways with Genistein Glucuronides

Following consumption, genistein is extensively metabolized into both sulfate and glucuronide conjugates. nih.govnih.gov These conjugated forms can be interconverted, contributing to the complex pharmacokinetic profile of genistein. The major glucuronidation products in human hepatocytes and Caco-2 cells are genistein-7-glucuronide (G-7-G) and genistein-4'-glucuronide (G-4'-G). researchgate.net

Studies in humans have revealed the presence of mixed conjugates, such as genistein-7-glucuronide-4'-sulfate, in plasma, indicating that both sulfation and glucuronidation can occur on the same molecule. nih.govresearchgate.net The balance between sulfation and glucuronidation can vary significantly between different tissues and cell types. For example, in breast cancer cell lines, MCF-7 cells predominantly produce genistein glucuronides, while T47D cells favor the formation of genistein sulfates. nih.gov This differential metabolism highlights the tissue-specific enzymatic machinery that governs the fate of genistein.

Metabolic Fate of Genistein 7-Sulfate in In Vivo Animal Models (e.g., Rodents)

Animal models, particularly rodents, have been instrumental in understanding the in vivo metabolism of Genistein 7-Sulfate. Studies in rats and mice have demonstrated significant species and sex-specific differences in the metabolic profiles of genistein. nih.gov

In male rats, disulfates and 7-sulfo-4'-glucuronides were the predominant metabolites, whereas in female rats, 7-glucuronides were the most abundant. nih.gov In mice, monosulfates and monoglucuronides were the major plasma metabolites. nih.gov These findings underscore the importance of considering species and sex when extrapolating results from animal studies to humans.

The table below presents a comparison of the major plasma phase II metabolites of genistein in different species.

SpeciesPredominant Genistein Metabolites
Humans 7-sulfo-4'-glucuronides and diglucuronides nih.gov
Male Rats Disulfates and 7-sulfo-4'-glucuronides nih.gov
Female Rats 7-glucuronides nih.gov
Mice Monosulfates and monoglucuronides nih.gov

Research using matrix-assisted laser desorption ionization time-of-flight mass spectrometry imaging (MALDI-TOF MSI) in mice has provided spatial information on the distribution and metabolism of genistein and its derivatives. frontiersin.org Following intravenous administration, genistein sulfates were detected in various organs, indicating their systemic distribution. frontiersin.org The presence of genistein monosulfates in the brain of mice suggests that these conjugates can cross the blood-brain barrier. frontiersin.org

Cellular and Molecular Mechanisms of Action of Genistein 7 Sulfate

Modulation of Estrogen Receptor (ER) Subtypes by Genistein (B1671435) 7-Sulfate

The estrogenic activity of phytoestrogens and their metabolites is primarily mediated through their interaction with estrogen receptors α (ERα) and β (ERβ). Sulfation has a profound impact on this interaction.

ERα and ERβ Binding Affinity Studies

Research comparing genistein and its sulfated forms has shown that sulfation at the 7-position substantially reduces the compound's estrogenic activity. bioscientifica.com In competitive binding assays using human estrogen receptors, Genistein 7-Sulfate demonstrated a significantly lower ability to compete with estradiol (B170435) for binding to both ERα and ERβ compared to the parent genistein. bioscientifica.com This suggests that the addition of the sulfate (B86663) group sterically hinders the molecule's ability to fit into the ligand-binding domain of the estrogen receptors. bioscientifica.com

Interactive Table: Relative Binding Affinity for Estrogen Receptors

CompoundRelative Binding Affinity vs. EstradiolAssay Notes
Genistein Higher for ERβ than ERαParent compound, for comparison. nih.gov
Genistein 7-Sulfate Substantially reduced for both ERα and ERβActivity reduced in all estrogenic assays. bioscientifica.com

Ligand-Dependent Transcriptional Regulation by Genistein 7-Sulfate

The binding of a ligand to an estrogen receptor initiates a cascade of events leading to the transcription of target genes. The efficacy of Genistein 7-Sulfate in this process is markedly lower than that of genistein. In studies using MCF-7 human breast cancer cells, which are ERα-positive, Genistein 7-Sulfate was found to reduce the activity of estrogen agonists. medchemexpress.comcaltagmedsystems.co.uk

In reporter gene assays, where the activation of an estrogen-responsive element (ERE) is measured, Genistein 7-Sulfate only induced transcriptional activity at high concentrations (10 µM and above), and this induction was significantly less than that produced by genistein. bioscientifica.com This indicates that while not entirely inert, Genistein 7-Sulfate is a much weaker transcriptional activator than its parent compound. bioscientifica.com

Interactive Table: Estrogen-Responsive Element (ERE) Transcriptional Activation

CompoundConcentration for ActivityLevel of Transcriptional ActivationCell Line
Genistein Effective at 10⁻⁷ MSignificantly higher than its sulfated form. bioscientifica.comMCF-7
Genistein 7-Sulfate Only at ≥ 10⁻⁵ MSubstantially lower than genistein. bioscientifica.comMCF-7

Effects on Cellular Proliferation Pathways in Specific Cell Lines

The influence of Genistein 7-Sulfate on cell proliferation is notably different from the well-documented effects of genistein. While high concentrations of genistein are known to be antiproliferative, its 7-sulfate metabolite exhibits contrasting behavior in certain cell lines. mdpi.comnih.gov

In studies on MCF-7 breast cancer cells, Genistein 7-Sulfate Sodium Salt was observed to promote cell growth at concentrations of 10 µM and above. medchemexpress.comcaltagmedsystems.co.uk This proliferative effect at higher concentrations is opposite to the inhibitory action of the parent genistein molecule. nih.gov

Investigation of Cell Cycle Regulation

Currently, there is a lack of specific research findings in the reviewed scientific literature concerning the direct effects of this compound on the regulation of the cell cycle. The extensive body of work on cell cycle arrest, particularly in the G2/M phase, has been conducted on the parent compound, genistein. nih.govnih.gov

Induction or Inhibition of Apoptosis Mechanisms

Consistent with its proliferative effects in MCF-7 cells at higher concentrations, the available evidence does not indicate that Genistein 7-Sulfate is an inducer of apoptosis. The promotion of cell growth suggests an anti-apoptotic or non-apoptotic mechanism of action under these conditions. medchemexpress.comcaltagmedsystems.co.uk This is a significant point of divergence from genistein, which is widely reported to induce apoptosis in various cancer cell lines through mechanisms such as modulating the Bax/Bcl-2 ratio and activating caspases. mdpi.comnih.gov

Influence on Angiogenic Processes in In Vitro Endothelial Cell Models

There is no specific information available in the reviewed scientific literature regarding the influence of this compound on angiogenic processes in in vitro endothelial cell models. The known anti-angiogenic properties, such as the inhibition of endothelial cell proliferation and tube formation, are attributed to the parent compound, genistein. nih.govnih.govnih.gov

Impact on Intracellular Signaling Cascades

Genistein 7-sulfate, a primary metabolite of genistein, demonstrates significant interactions with various intracellular signaling cascades, which are crucial for regulating cellular processes. Its effects, however, can differ from those of its parent compound, unconjugated genistein.

Protein Kinase Modulation

While genistein is a known inhibitor of protein kinases, the sulfated form, genistein 7-sulfate, exhibits a modified activity profile. ontosight.ai Unconjugated genistein is recognized as a potent inhibitor of tyrosine kinases and can modulate signaling pathways like the phosphoinositide 3-kinase/Akt (PI3K/Akt), extracellular signal-regulated kinase 1/2 (ERK 1/2), and mitogen-activated protein kinase (MAPK) pathways. nih.gov It has been shown to inhibit the activation of proangiogenic proteins such as ERK and Akt. nih.gov Furthermore, genistein can activate AMP-activated protein kinase (AMPK), which is associated with its antioxidant effects. drugbank.com

In contrast, the addition of a sulfate group at the 7th position can alter the molecule's interaction with these enzymes. ontosight.ai While direct, extensive studies on the protein kinase modulation of genistein 7-sulfate are less abundant, it is understood that this structural modification can influence its biological activity, including its ability to inhibit certain enzymes and signaling pathways. ontosight.ai

Regulation of Gene Expression Profiles

Genistein has been shown to modulate the expression of a variety of genes involved in cellular processes like the cell cycle, apoptosis, and inflammation. For instance, it can upregulate the expression of antioxidant genes, an effect that involves the activation of ERK1/2 and NF-κB signaling pathways. researchgate.net In human hepatocytes, genistein treatment has been associated with increased transcript levels of numerous genes, including those also upregulated by bone morphogenetic protein 6 (BMP6). core.ac.uk Specifically, it has been found to increase the expression of hepcidin (B1576463) by enhancing the binding of Stat3 to its promoter. core.ac.uk Furthermore, studies in human uterine endometrial cells have revealed that genistein can regulate the expression of a wide array of genes, some of which are also targeted by glucocorticoids, indicating a complex interplay of signaling pathways. nih.gov

Comparative Analysis of Bioactivity between Genistein 7-Sulfate and Unconjugated Genistein

Unconjugated genistein exhibits a broad range of biological activities, including antioxidant, anti-inflammatory, and anti-angiogenic effects. nih.govmdpi.com It is a potent agent in the prophylaxis and treatment of various chronic diseases and cancers. nih.gov Genistein can modulate key cellular mechanisms by suppressing angiogenesis and inhibiting epithelial-mesenchymal transition through pathways like JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin. mdpi.com

In contrast, genistein 7-sulfate, a major metabolite found in circulation, generally shows reduced direct bioactivity compared to the aglycone form. aacrjournals.org For example, in MCF-7 human breast cancer cells, genistein 7-sulfate was found to be less potent in stimulating cell growth compared to unconjugated genistein. medchemexpress.com However, sulfated conjugates may possess their own biological activities or serve as a source of free cellular aglycones upon hydrolysis by sulfatases in target tissues. aacrjournals.org For instance, daidzein-7,4′-di-O-sulfate, a related isoflavone (B191592) sulfate, has been shown to competitively inhibit sterol sulfatase. aacrjournals.org

The following table provides a comparative overview of the bioactivities of genistein and genistein 7-sulfate:

FeatureGenisteinGenistein 7-Sulfate
Protein Kinase Inhibition Potent inhibitor of tyrosine kinases, modulates PI3K/Akt, MAPK/ERK pathways. nih.govnih.govModified and generally reduced inhibitory activity. ontosight.ai
Gene Expression Regulation Modulates a wide range of genes, including antioxidant and estrogen-responsive genes. researchgate.netnih.govCan modulate estrogen agonist activity, suggesting influence on gene expression. medchemexpress.com
Estrogenic Activity Binds to estrogen receptors α and β. nih.govReduced activity in stimulating estrogen-responsive cell growth. medchemexpress.com
Bioavailability The aglycone form is biologically active. researchgate.netA primary circulating metabolite, may act as a reservoir for the active form. aacrjournals.org

Transport and Efflux Mechanisms of Genistein 7 Sulfate

Cellular Permeability Studies Using In Vitro Monolayer Models (e.g., Caco-2 cells)

In vitro studies utilizing Caco-2 cell monolayers, a well-established model for the human intestinal epithelium, have been instrumental in elucidating the permeability characteristics of genistein (B1671435) and its metabolites. While genistein itself demonstrates rapid absorption across Caco-2 cell monolayers, its conjugated forms, including genistein 7-sulfate, exhibit distinct transport behaviors. nih.gov

Studies have shown that in Caco-2 cells, genistein is primarily metabolized into genistein glucuronide and genistein sulfate (B86663). umich.edu The excretion of these conjugates is polarized. While glucuronidated forms of many isoflavones are preferentially excreted towards the basolateral side (the side analogous to the bloodstream), sulfated metabolites, including genistein 7-sulfate, are often predominantly excreted towards the apical side (the side analogous to the intestinal lumen). umich.edunih.gov This apical excretion suggests the involvement of active efflux transporters.

The apparent permeability (Papp) of genistein across Caco-2 cell monolayers has been measured at approximately 20.0 x 10⁻⁶ cm/sec, indicating rapid absorption. nih.gov In contrast, its glucoside form, genistin, is not well absorbed and shows significant basolateral to apical efflux. nih.gov While specific Papp values for genistein 7-sulfate are not consistently reported across studies, the general consensus points towards it being a substrate for efflux pumps, which would limit its net basolateral transport.

Interactive Data Table: Permeability of Genistein and its Conjugates in Caco-2 Cells

CompoundTransport DirectionApparent Permeability (Papp) (cm/sec)Key Findings
GenisteinApical to Basolateral20.0 ± 0.8 x 10⁻⁶ nih.govRapidly absorbed nih.gov
Genistin (Genistein-7-glucoside)Basolateral to Apical1.28 ± 0.10 x 10⁻⁶ nih.govPoorly absorbed, subject to efflux nih.gov
Genistein SulfatesPrimarily ApicalNot consistently reportedApical excretion suggests efflux transporter involvement umich.edunih.gov
Genistein GlucuronidesPrimarily BasolateralNot consistently reportedBasolateral excretion suggests transport into circulation umich.edunih.gov

Role of ATP-Binding Cassette (ABC) Transporters

ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that play a critical role in the efflux of a wide variety of substrates, including drugs and xenobiotics, from cells. Several members of this family have been identified as key players in the transport of genistein 7-sulfate.

The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a prominent efflux transporter expressed in tissues such as the intestine, liver, and placenta. nih.gov Research has conclusively identified genistein and its metabolites, including genistein 7-sulfate, as substrates for BCRP. nih.govnih.gov

Studies using Bcrp1 knockout mice have demonstrated a significant increase in the plasma concentrations of genistein's sulfate and glucuronide conjugates compared to wild-type mice, providing direct in vivo evidence of BCRP's role in their efflux. nih.gov In these knockout mice, the total area under the curve (AUC) for genistein and its metabolites was significantly higher, indicating that BCRP actively transports these conjugates out of cells and into the intestinal lumen or bile. nih.gov Specifically, the excretion of genistein sulfate was substantially decreased by over 90% in the small intestine of BCRP knockout mice and was undetectable in the colon. nih.gov This highlights the dominant role of BCRP in the intestinal excretion of genistein sulfate. nih.gov

Multidrug Resistance-Associated Proteins (MRPs), particularly MRP1 (ABCC1) and MRP2 (ABCC2), are another class of ABC transporters involved in the efflux of organic anions, including conjugated metabolites like sulfates and glucuronides. nih.gov Studies have shown that the polarized excretion of many isoflavone (B191592) conjugates in Caco-2 cells can be inhibited by MRP inhibitors. umich.edunih.gov For instance, the MRP inhibitor leukotriene C4 has been shown to inhibit the polarized excretion of most isoflavone conjugates. umich.edunih.gov While direct studies focusing solely on the interaction of genistein 7-sulfate with MRP1 are less common, the broader findings on isoflavone sulfates suggest its involvement.

P-glycoprotein (P-gp), or ABCB1, is another well-characterized efflux transporter. While genistein itself has been shown to interact with and inhibit P-gp, its role in the direct transport of genistein 7-sulfate is less clear. nih.gov Some studies have indicated that genistein can increase the protein levels of P-gp in certain cell lines. nih.gov However, the primary focus of research on the efflux of genistein's conjugated metabolites has been on BCRP and MRPs, which are known to have a higher affinity for organic anions like sulfates. nih.gov

Passive Diffusion Characteristics

While active transport via efflux pumps plays a major role in the disposition of genistein 7-sulfate, the physicochemical properties of the molecule also influence its ability to cross cell membranes via passive diffusion. The addition of a sulfate group to genistein significantly increases its hydrophilicity and introduces a negative charge. This alteration generally reduces a molecule's ability to passively diffuse across the lipid bilayer of cell membranes. Therefore, the passive diffusion of genistein 7-sulfate is expected to be considerably lower than that of its parent aglycone, genistein. nih.gov The high permeability of genistein itself in Caco-2 cells is attributed to passive diffusion. nih.gov

Synthetic Approaches and Chemical Modification Research for Genistein 7 Sulfate

Chemical Synthesis Methodologies for Genistein (B1671435) 7-Sulfate Sodium Salt

The synthesis of Genistein 7-Sulfate Sodium Salt is a crucial step for enabling detailed in vitro and in vivo studies of this specific metabolite. While detailed protocols are often proprietary or found within specialized chemical literature, the general approach involves the selective sulfation of the 7-hydroxyl group of the genistein molecule. This process requires careful control of reaction conditions to prevent sulfation at other hydroxyl groups, namely at the 5 and 4' positions. The final step typically involves conversion to the sodium salt to enhance stability and solubility.

A common strategy for synthesizing genistein analogues involves the Suzuki-Miyaura coupling reaction. nih.gov This method allows for the construction of the isoflavone (B191592) core by coupling a chromone (B188151) intermediate with a suitable boronic acid or ester. nih.gov For the specific synthesis of Genistein 7-Sulfate, a post-synthetic modification of the genistein scaffold would be necessary. This would involve protecting the more reactive hydroxyl groups, followed by sulfation of the 7-hydroxyl group and subsequent deprotection.

Enzymatic Synthesis and Biotransformation Techniques for Compound Production

In addition to chemical synthesis, enzymatic and biotransformation methods offer alternative routes for producing Genistein 7-Sulfate. These approaches often mimic the metabolic pathways that occur in vivo.

In humans, genistein undergoes extensive phase II metabolism in the intestine and liver, where it is conjugated with glucuronic acid and sulfuric acid. nih.govnih.gov Sulfotransferases (SULTs) are the key enzymes responsible for this sulfation. Specifically, SULT1A1 and SULT1E1 have been identified as having a high affinity for genistein. rsc.org Studies have shown that SULT1E1 does not show a preference for sulfating the 7- or 4'-position, while SULT1A1 exhibits a preference for 7-sulfation. rsc.org

Researchers have explored the use of microorganisms for the biotransformation of genistein. For instance, the erythromycin-producing organism, Saccharopolyspora erythraea, has been shown to biotransform genistein into its 7-O-α-rhamnoside. nih.govnih.gov While this is not direct sulfation, it demonstrates the potential of using microbial systems to modify the genistein structure at the 7-position. Further research could identify or engineer microorganisms capable of specifically producing Genistein 7-Sulfate.

Structure-Activity Relationship (SAR) Studies of Sulfated Genistein Analogues

The biological activity of genistein is significantly influenced by its chemical structure. nih.gov Structure-activity relationship (SAR) studies help to elucidate how modifications, such as sulfation, impact its effects.

The hydroxyl groups on the genistein molecule are critical for its biological activity. nih.gov The addition of a sulfate (B86663) group, which replaces a hydroxyl group, can therefore dramatically alter its properties. nih.gov

Positional Isomer Effects on Biological Activity (e.g., 7-O- vs 4'-O-sulfation)

The position of the sulfate group on the genistein molecule has a profound impact on its biological activity. Research has demonstrated that sulfation generally reduces the biological potency of genistein. nih.gov

For example, a study comparing the effects of genistein and its sulfated metabolites found that genistein-4'-sulfate was less potent than genistein, and genistein-4',7-disulfate was even less effective at inhibiting collagen-induced platelet aggregation and other cellular processes. nih.gov While this study focused on 4'- and di-sulfated forms, it highlights the principle that the location of sulfation is a key determinant of activity.

In the context of estrogenic activity, both genistein glucuronides and sulfates have been shown to bind to estrogen receptors (ERs). nih.gov However, the sulfated forms generally exhibit weaker estrogenic agonist activity compared to the parent compound. nih.gov The specific impact of 7-O-sulfation versus 4'-O-sulfation on ER binding and activation requires further detailed investigation.

Role of the Sulfate Moiety in Receptor Interactions and Cellular Response

The addition of a sulfate group to the genistein molecule introduces a bulky, negatively charged moiety. This alteration can significantly affect how the molecule interacts with biological targets such as enzymes and receptors.

The hydroxyl groups of genistein are known to form hydrogen bonds with amino acid residues in the binding sites of its target proteins. jst.go.jp The replacement of a hydroxyl group with a sulfate group disrupts this hydrogen bonding potential and introduces steric hindrance, which can weaken the binding affinity. nih.gov

Furthermore, the increased polarity due to the sulfate group can alter the cellular uptake and distribution of the compound. While Genistein 7-Sulfate is a metabolite of genistein, it has been shown to promote the growth of MCF-7 breast cancer cells at certain concentrations and can reduce the activity of estrogen agonists in these cells. medchemexpress.commedchemexpress.com This suggests that the sulfated form may have its own distinct biological activities or interact with cellular pathways differently than the parent compound.

Design and Synthesis of Novel Genistein 7-Sulfate Derivatives for Research Applications

The development of novel derivatives of Genistein 7-Sulfate is an active area of research aimed at creating tools to better understand the biological roles of this metabolite. nih.gov By systematically modifying the structure of Genistein 7-Sulfate, researchers can probe the specific interactions that govern its activity.

For instance, the synthesis of various fluorinated and 7-O-modified genistein derivatives has been undertaken to enhance its anti-breast cancer activity. nih.gov These synthetic efforts provide a framework for creating a library of Genistein 7-Sulfate analogues with varied substituents. These could include modifications to the A, B, and C rings of the isoflavone structure. researchgate.net

Such derivatives would be invaluable for:

Probing Receptor Binding: By comparing the binding affinities of different derivatives, researchers can map the key structural features required for interaction with specific receptors.

Investigating Metabolic Stability: Modifications to the genistein backbone could influence the stability of the sulfate group, providing insights into its metabolism.

Developing Selective Agonists or Antagonists: Fine-tuning the structure could lead to compounds with more selective activity at specific biological targets.

The synthesis of these novel derivatives often employs modern organic chemistry techniques, such as the Baker-Venkataraman reaction and various coupling strategies, to build upon the core isoflavone scaffold. nih.govnih.gov

Advanced Analytical Methodologies in Genistein 7 Sulfate Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Quantification

Liquid chromatography coupled with mass spectrometry stands as the cornerstone for the quantitative analysis of genistein (B1671435) 7-sulfate in biological matrices. This powerful combination allows for the separation of the analyte from other metabolites and matrix components, followed by its highly selective and sensitive detection.

UHPLC-MS/MS is a widely adopted method for the simultaneous quantification of genistein and its various metabolites, including genistein 7-sulfate. iqvia.com The use of sub-2 µm particle columns in UHPLC systems facilitates rapid and high-resolution separations. researchgate.net Tandem mass spectrometry, often utilizing a triple quadrupole (QqQ) mass analyzer, provides exceptional specificity through multiple reaction monitoring (MRM). In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This technique significantly reduces background noise and enhances sensitivity.

A developed UHPLC-MS/MS method successfully quantified genistein, genistein-7-O-glucuronide, genistein-4'-O-glucuronide, genistein-4'-O-sulfate, and genistein-7-O-sulfate in mouse blood samples. iqvia.com The analysis was completed within a short 4.5-minute runtime. iqvia.com For the detection of genistein and its metabolites, negative ion mode electrospray ionization (ESI) is commonly used. researchgate.netmdpi.com The precursor to product ion transitions for genistein sulfate (B86663) has been identified as m/z 349 to m/z 269. nih.gov

Table 1: Exemplary UHPLC-MS/MS Parameters for Genistein Metabolite Analysis

Parameter Value
Chromatography System Ultra-High Performance Liquid Chromatography (UHPLC)
Column Sub-2 µm particle column (e.g., C18) researchgate.net
Mobile Phase Gradient elution with acetonitrile (B52724)/methanol (B129727)/water researchgate.net
Ionization Mode Negative Electrospray Ionization (ESI) researchgate.net
Mass Spectrometer Triple Quadrupole (QqQ)
Analysis Mode Multiple Reaction Monitoring (MRM) researchgate.net
Precursor Ion (Q1) for Genistein Sulfate m/z 349 nih.gov
Product Ion (Q3) for Genistein Sulfate m/z 269 nih.gov
Retention Time for Genistein 7-Sulfate Approximately 2.04 min iqvia.com

UPLC-qTOF/MS is another powerful technique employed in genistein 7-sulfate research. This method combines the high-resolution separation of UPLC with the high mass accuracy and resolution of a qTOF mass spectrometer. This is particularly useful for the identification and structural confirmation of metabolites in complex mixtures. nih.gov The qTOF analyzer provides accurate mass measurements, which can be used to determine the elemental composition of an unknown compound.

In studies of genistein metabolism, UPLC-qTOF/MS has been used to screen for and identify a wide range of metabolites in biological samples. nih.gov The fragmentation patterns obtained from MS/MS spectra in a qTOF instrument offer valuable structural information. For instance, the fragmentation of genistein often involves the retro-Diels-Alder (RDA) reaction. nih.gov While specific fragmentation pathways for genistein 7-sulfate are less detailed in the literature, the general principles of isoflavone (B191592) fragmentation apply.

Table 2: UPLC-qTOF/MS in Genistein Metabolite Profiling

Feature Description
Separation High-resolution separation of metabolites using UPLC. nih.gov
Detection High-resolution and high mass accuracy detection with a qTOF mass spectrometer. frontiersin.org
Application Identification and structural elucidation of known and novel metabolites. nih.gov
Ionization Typically Electrospray Ionization (ESI). mdpi.com
Data Analysis Accurate mass measurements for elemental composition determination and fragmentation pattern analysis for structural information. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of metabolites like genistein 7-sulfate. nih.gov While mass spectrometry provides information on the mass-to-charge ratio and fragmentation, NMR provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its precise structure. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized.

For genistein and its conjugates, 1H NMR and 13C NMR are the most common techniques. The chemical shifts (δ) of protons and carbons are highly sensitive to their local electronic environment. The sulfation of the hydroxyl group at the C7 position of genistein would lead to a downfield shift of the signals for the adjacent aromatic protons (H6 and H8) in the 1H NMR spectrum. nih.gov 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms in the molecule, confirming the position of the sulfate group. nih.gov

Table 3: General 1H NMR Chemical Shift Observations for Genistein and its Conjugates

Proton Genistein (approx. δ, ppm) Effect of 7-O-Sulfation
H-2' 7.37 Minimal change
H-6' 7.37 Minimal change
H-3' 6.83 Minimal change
H-5' 6.83 Minimal change
H-6 6.24 Downfield shift
H-8 6.38 Downfield shift

Note: Specific chemical shift values can vary depending on the solvent and instrument used. The table illustrates the expected trend upon sulfation.

Immunoassay Techniques (e.g., ELISA) for Metabolite Detection

Immunoassay techniques, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and often more cost-effective method for the detection of genistein and its metabolites in biological fluids. These methods are based on the specific binding of an antibody to the target analyte.

Competitive ELISAs have been developed for the measurement of genistein. europa.eu In this format, the genistein in a sample competes with a labeled genistein tracer for a limited number of antibody binding sites. The amount of bound tracer is inversely proportional to the concentration of genistein in the sample. While ELISAs can be highly sensitive, a critical consideration is the cross-reactivity of the antibody with other structurally related compounds, such as genistein metabolites. The specificity of the antibody is crucial for accurately measuring the target analyte. Some immunoassays may be designed to measure total genistein (aglycone and metabolites) after enzymatic hydrolysis of the conjugates, while others may exhibit varying degrees of cross-reactivity with specific metabolites like genistein 7-sulfate. It is essential to characterize the cross-reactivity profile of an immunoassay to correctly interpret the results. For instance, time-resolved fluoroimmunoassays have also been utilized for the measurement of genistein. nih.gov

Sample Preparation Techniques for Complex Biological Matrices in Research

The analysis of genistein 7-sulfate in biological matrices such as plasma, urine, and tissue requires effective sample preparation to remove interfering substances like proteins, lipids, and salts, and to concentrate the analyte.

Solid-Phase Extraction (SPE) is a commonly used technique for cleaning up and concentrating isoflavones and their metabolites from biological fluids. researchgate.net This method involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent. Divinylbenzene-based polymer cartridges have been shown to be effective for the extraction of isoflavones. researchgate.net

Liquid-Liquid Extraction (LLE) is another widely used method. jppres.com This technique separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. For genistein and its metabolites, ethyl acetate (B1210297) is a commonly used organic solvent for extraction. nih.gov The pH of the aqueous phase can be adjusted to optimize the partitioning of the analyte into the organic phase.

Protein Precipitation is often the first step in sample preparation for plasma or serum samples. This involves adding a solvent such as acetonitrile or methanol to the sample to denature and precipitate proteins, which are then removed by centrifugation. The supernatant containing the analyte can then be further processed or directly injected into the LC-ms system. iqvia.com

Method Validation Strategies for Robust Quantitative Analysis

To ensure the reliability and accuracy of quantitative data, analytical methods used for the analysis of genistein 7-sulfate must be rigorously validated. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for bioanalytical method validation. europa.eumoh.gov.bweuropa.eufda.gov

Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. biotech-spain.com

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing quality control (QC) samples at different concentrations and expressed as a percentage of the nominal value. biotech-spain.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes both intra-day and inter-day precision. biotech-spain.com

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). biotech-spain.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term room temperature stability, and long-term storage stability). fda.gov

Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. fda.gov

Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples to those of unextracted standards.

A comprehensive validation study ensures that the analytical method is reliable and suitable for its intended purpose in research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.